molecular formula C8H10O2S B7861669 3-Thiophen-2-yloxolan-3-ol

3-Thiophen-2-yloxolan-3-ol

Cat. No.: B7861669
M. Wt: 170.23 g/mol
InChI Key: SCDVTZXILPJOLS-UHFFFAOYSA-N
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Description

3-Thiophen-2-yloxolan-3-ol is a heterocyclic organic compound that features a thiophene ring fused with an oxolane ring. The presence of sulfur in the thiophene ring and oxygen in the oxolane ring imparts unique chemical properties to this compound. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiophen-2-yloxolan-3-ol typically involves the cyclization of appropriate precursors. One common method is the condensation reaction between a thiophene derivative and an oxolane precursor under acidic or basic conditions. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Thiophen-2-yloxolan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized thiophene derivatives .

Scientific Research Applications

3-Thiophen-2-yloxolan-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Thiophen-2-yloxolan-3-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific derivative and its application. For instance, in medicinal chemistry, it may inhibit certain enzymes or block receptor sites to exert its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A simpler analog with a five-membered ring containing sulfur.

    Furan: Similar to thiophene but with oxygen instead of sulfur in the ring.

Uniqueness

3-Thiophen-2-yloxolan-3-ol is unique due to the combination of sulfur and oxygen heteroatoms in its structure. This dual heteroatom presence imparts distinct electronic and chemical properties, making it valuable for specific applications in organic electronics and medicinal chemistry .

Properties

IUPAC Name

3-thiophen-2-yloxolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c9-8(3-4-10-6-8)7-2-1-5-11-7/h1-2,5,9H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDVTZXILPJOLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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